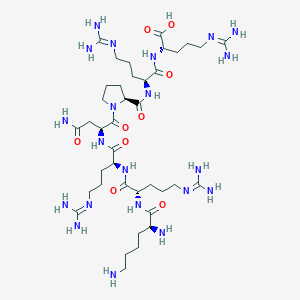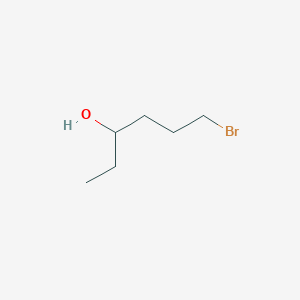
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hexanyl group with a ketone functionality. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with a suitable hexanyl derivative under controlled conditions. The intermediate compounds are typically prepared by amination and cyclization reactions. For example, the intermediate glycidylacetamide can be synthesized by the amination and cyclization of epichlorohydrin in the presence of a protective agent like benzaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylacetamide: A simpler analog with similar amide functionality.
N-(5-methyl-2-oxo-3-hexanyl)acetamide: Lacks the methyl group on the nitrogen atom.
N-Methyl-N-(3-oxo-2-phenyl)acetamide: Contains a phenyl group instead of the hexanyl group.
Uniqueness
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the methyl and hexanyl groups allows for diverse interactions and applications in various fields.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N-methyl-N-(5-methyl-2-oxohexan-3-yl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-7(2)6-10(8(3)12)11(5)9(4)13/h7,10H,6H2,1-5H3 |
InChI-Schlüssel |
GEZTYDOFBWWBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)C)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




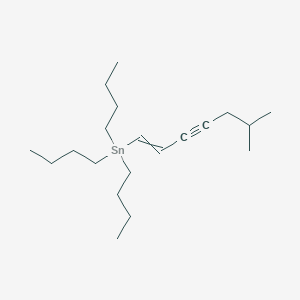
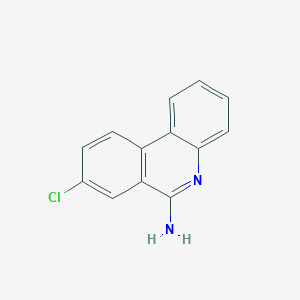


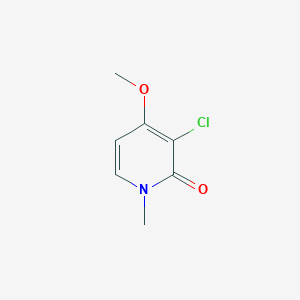
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
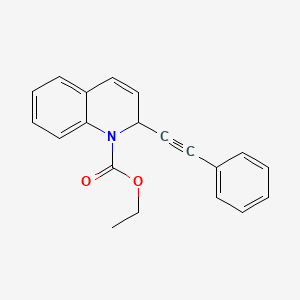

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
